molecular formula C5H7IO B13943539 1-Cyclopropyl-2-iodo-ethanone CAS No. 236117-42-3

1-Cyclopropyl-2-iodo-ethanone

Cat. No.: B13943539
CAS No.: 236117-42-3
M. Wt: 210.01 g/mol
InChI Key: CRFMOUCBDOCHRB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-iodo-ethanone is an organic compound with the molecular formula C5H7IO It is a derivative of ethanone, where a cyclopropyl group and an iodine atom are attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-iodo-ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with iodine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the methyl group with an iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-iodo-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted ethanones, depending on the nucleophile used.

    Oxidation Reactions: Major products are carboxylic acids or ketones.

    Reduction Reactions: Alcohols or other reduced derivatives are formed.

Scientific Research Applications

1-Cyclopropyl-2-iodo-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-iodo-ethanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Methyl Ketone: Similar structure but lacks the iodine atom.

    Cyclopropyl Ethyl Ketone: Similar structure with an ethyl group instead of an iodine atom.

    2-Iodo-1-phenylethanone: Similar structure with a phenyl group instead of a cyclopropyl group.

Uniqueness

1-Cyclopropyl-2-iodo-ethanone is unique due to the presence of both a cyclopropyl group and an iodine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable for various applications.

Properties

CAS No.

236117-42-3

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

1-cyclopropyl-2-iodoethanone

InChI

InChI=1S/C5H7IO/c6-3-5(7)4-1-2-4/h4H,1-3H2

InChI Key

CRFMOUCBDOCHRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CI

Origin of Product

United States

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